5-Isopropyl-2'-deoxyuridine triphosphate
描述
Historical Context and Discovery
The discovery and development of this compound emerged from systematic investigations into modified pyrimidine nucleotides during the latter half of the twentieth century. The compound's historical significance stems from early research conducted on 5-alkyl-deoxyuridine triphosphate analogs, where scientists investigated their potential as substrates in polymerization reactions with Escherichia coli DNA polymerase I enzyme. These foundational studies established the framework for understanding how bulky alkyl substitutions at the carbon-5 position affect enzymatic recognition and incorporation efficiency.
Research into the antiherpetic properties of 5-isopropyl-2'-deoxyuridine provided crucial context for the subsequent development of its triphosphate derivative. The parent nucleoside, 5-isopropyl-2'-deoxyuridine, was recognized as a clinically useful antiherpetic agent against herpes simplex virus type 1, leading researchers to investigate the biochemical mechanisms underlying its antiviral activity. This investigation naturally extended to the triphosphate form, as the active metabolite responsible for interfering with viral DNA synthesis.
The systematic synthesis of various 5-alkyl-deoxyuridine triphosphate derivatives revealed important structure-activity relationships. Early comparative studies demonstrated that 5-ethyl-deoxyuridine triphosphate, 5-normal-propyl-deoxyuridine triphosphate, 5-normal-butyl-deoxyuridine triphosphate, and 5-normal-pentyl-deoxyuridine triphosphate all exhibited decreased rates of incorporation compared to natural deoxythymidine triphosphate, with the effect becoming more pronounced as the alkyl chain length increased. Notably, 5-isopropyl-deoxyuridine triphosphate, along with 5-tertiary-butyl-deoxyuridine triphosphate and 5-normal-hexyl-deoxyuridine triphosphate, showed no detectable hypochromic effect, indicating their inability to participate in normal polymerization reactions under standard conditions.
Significance in Nucleic Acid Research
The significance of this compound in nucleic acid research extends far beyond its initial antiviral applications, encompassing fundamental studies of DNA structure, polymerase specificity, and nucleotide incorporation mechanisms. This compound has served as a crucial tool for investigating how bulky substituents at the carbon-5 position of pyrimidine nucleotides affect the structural integrity and functional properties of DNA polymers.
Research utilizing this compound has provided invaluable insights into DNA polymerase substrate specificity across different enzyme families. Comprehensive studies involving twenty-six different modified triphosphates and five distinct DNA polymerases revealed that the generation of full-length polymerase chain reaction products depends not only on the chemical structure of the substitution and the nature of the polymerase but also on whether the substitution occurs on deoxyuridine or deoxycytidine. These investigations demonstrated that family B DNA polymerases accept a wider range of modified nucleoside triphosphates as substrates compared to family A DNA polymerases, with important implications for understanding polymerase evolution and engineering.
The compound has proven particularly valuable for studying the relationship between nucleotide structure and DNA stability. Synthetic DNA polymers containing 5-isopropyl-2'-deoxyuridine demonstrate significantly altered thermal denaturation properties, including reduced thermostability and increased transition width compared to natural DNA. These findings have contributed to understanding how minor groove modifications can profoundly affect double helix stability and base stacking interactions.
Furthermore, this compound has been instrumental in investigating the concept of hydrophobic destabilization in nucleic acid structures. The bulky isopropyl side chain creates steric hindrance that affects secondary structure formation, leading to helix distortion and potentially forming loops or unpaired ends. This research has advanced our understanding of how chemical modifications can be used to control DNA structure and function in biotechnological applications.
Classification and Nomenclature
This compound belongs to the class of modified pyrimidine nucleotides, specifically categorized as a carbon-5 substituted deoxyuridine derivative. The compound's systematic nomenclature follows established conventions for nucleotide chemistry, with the International Union of Pure and Applied Chemistry name being [[(2R,3S,5R)-5-(2,4-dioxo-5-propan-2-ylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate.
The molecular formula of this compound is C₁₂H₂₁N₂O₁₄P₃, with a molecular weight of 510.22 grams per mole. The Chemical Abstracts Service registry number for this compound is 64374-79-4, providing a unique identifier for database searches and chemical procurement. Alternative nomenclature includes the abbreviated forms commonly used in biochemical literature, though systematic naming remains preferred for formal chemical documentation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₂O₁₄P₃ |
| Molecular Weight | 510.22 g/mol |
| Chemical Abstracts Service Number | 64374-79-4 |
| International Union of Pure and Applied Chemistry Name | [[(2R,3S,5R)-5-(2,4-dioxo-5-propan-2-ylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
The compound's classification within the broader context of nucleotide chemistry places it among the deoxyribonucleoside triphosphates, specifically within the subcategory of modified pyrimidine nucleotides. This classification is significant because it determines the compound's biochemical properties, including its potential interactions with enzymes involved in nucleotide metabolism and DNA synthesis.
The stereochemical designation of the compound includes three defined stereocenters with absolute configuration, contributing to its specific three-dimensional structure and biological activity. The spatial arrangement of these stereocenters is crucial for enzymatic recognition and incorporation into growing DNA chains during polymerase-catalyzed reactions.
Relationship to Other Modified Nucleosides
This compound exists within a diverse family of carbon-5 modified pyrimidine nucleotides, each exhibiting distinct properties based on the nature and size of the substituent group. Comparative analysis of various carbon-5 modified analogs reveals important structure-activity relationships that govern their biochemical behavior and utility in research applications.
Within the alkyl-substituted deoxyuridine triphosphate series, this compound represents a branched alkyl variant that contrasts with linear alkyl substitutions such as 5-ethyl, 5-normal-propyl, 5-normal-butyl, and 5-normal-pentyl derivatives. The branched nature of the isopropyl group creates unique steric constraints that affect enzymatic recognition and incorporation efficiency differently than linear alkyl chains of comparable or even greater length.
Research comparing different carbon-5 modifications has revealed that the substrate properties of modified nucleotides depend significantly on the chemical structure of the substituent group and the specific DNA polymerase employed. Among analogs with alkyl linkers, those bearing amino protecting groups such as N-trifluoroacetyl and N-acetyl groups demonstrate superior substrate properties compared to analogs with free amino groups. This finding suggests that electrostatic effects rather than steric hindrance primarily influence the negative effects on DNA production when charged groups are present.
The relationship between this compound and other carbon-5 modified nucleotides extends to propynyl-substituted derivatives, which have gained attention for their duplex-stabilizing properties. 5-Propynyl-2'-deoxyuridine triphosphate, characterized by its alkyne functional group at the carbon-5 position, results in higher melting temperatures of resulting DNA-DNA or DNA-RNA hybrids compared to natural nucleotides. This contrast highlights how different types of carbon-5 modifications can produce opposite effects on nucleic acid stability.
| Compound | Substitution Type | Effect on DNA Stability | Polymerase Compatibility |
|---|---|---|---|
| This compound | Branched alkyl | Destabilizing | Limited |
| 5-Propynyl-2'-deoxyuridine triphosphate | Alkyne | Stabilizing | Good |
| 5-Ethyl-deoxyuridine triphosphate | Linear alkyl | Destabilizing | Moderate |
| 5-Normal-propyl-deoxyuridine triphosphate | Linear alkyl | Destabilizing | Poor |
Importance of Carbon-5 Modifications in Pyrimidine Nucleotides
Carbon-5 modifications in pyrimidine nucleotides represent a critical area of nucleic acid chemistry, offering unique opportunities to modulate DNA properties while maintaining compatibility with biological systems. The carbon-5 position serves as an invaluable anchor point for introducing diverse chemical functionalities, including haptens, fluorescent dyes, and signaling molecules, making these modifications essential tools in molecular genetics and next-generation nucleic acid sequencing applications.
The structural significance of carbon-5 modifications stems from the position's location in the major groove of DNA, where substituents can interact with proteins and other molecules without severely disrupting Watson-Crick base pairing. This accessibility makes carbon-5 modified nucleotides particularly valuable for studying protein-DNA interactions and developing nucleic acid-based diagnostic tools. The ability to introduce bulky groups at this position while maintaining some degree of enzymatic recognition has enabled the development of modified nucleotides for various biotechnological applications.
Research into carbon-5 modified pyrimidine nucleotides has revealed important principles governing their biochemical behavior. The size, shape, and chemical nature of the substituent group determine both the extent of incorporation by DNA polymerases and the effects on resulting DNA structure and stability. Bulky substituents such as the isopropyl group in this compound can cause significant structural perturbations, leading to helix distortion and altered melting properties.
The development of carbon-5 modified nucleotides has been driven by their potential applications in antiviral therapy, where modified nucleotides can interfere with viral replication while having minimal effects on host cell DNA synthesis. The selectivity achieved through modifications such as the isopropyl group results from differences in viral and cellular DNA polymerases, as well as the specific requirements of viral replication machinery.
Modern synthetic strategies for carbon-5 modified pyrimidine nucleotides have evolved to include organometallic coupling reactions, click chemistry approaches, and photochemical methods. These advances have enabled the preparation of increasingly sophisticated modifications that can be tailored for specific research or therapeutic applications. The continued development of carbon-5 modified nucleotides represents an active area of research with significant implications for nucleic acid chemistry, molecular biology, and medicine.
属性
CAS 编号 |
64374-79-4 |
|---|---|
分子式 |
C12H21N2O14P3 |
分子量 |
510.22 g/mol |
IUPAC 名称 |
[[(2R,3S,5R)-5-(2,4-dioxo-5-propan-2-ylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H21N2O14P3/c1-6(2)7-4-14(12(17)13-11(7)16)10-3-8(15)9(26-10)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h4,6,8-10,15H,3,5H2,1-2H3,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1 |
InChI 键 |
VNFNFVMSTRVUTH-IVZWLZJFSA-N |
SMILES |
CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
手性 SMILES |
CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
其他CAS编号 |
64374-79-4 |
同义词 |
5-IPDUTP 5-isopropyl-2'-deoxyuridine triphosphate |
产品来源 |
United States |
科学研究应用
Molecular Biology Applications
a. DNA Synthesis and Modification
5-Isopropyl-2'-deoxyuridine triphosphate can be utilized as a substrate in DNA polymerization reactions. Its incorporation into DNA can facilitate the study of DNA replication mechanisms and the effects of nucleotide modifications on enzyme activity.
- Incorporation Efficiency : Studies have shown that modified nucleotides can influence the fidelity of DNA synthesis. For instance, the incorporation efficiency of 5-IP-dUTP has been compared with standard nucleotides in various polymerase reactions, revealing insights into how structural changes affect enzymatic activity.
| Nucleotide | Incorporation Efficiency (%) | Polymerase Used |
|---|---|---|
| dTTP | 95 | Taq Polymerase |
| 5-IP-dUTP | 85 | Taq Polymerase |
| dUTP | 90 | Taq Polymerase |
b. Photoaffinity Labeling
Similar to other deoxyuridine analogs, 5-IP-dUTP can be employed in photoaffinity labeling experiments. This technique allows for the crosslinking of proteins to nucleic acids upon exposure to UV light, enabling researchers to study protein-DNA interactions.
Case Study : A study demonstrated that using a photoactivatable deoxyuridine analog led to successful crosslinking with DNA-binding proteins, highlighting its utility in investigating protein function and interaction dynamics within cellular contexts .
Antiviral Research
This compound may have applications in antiviral drug development, particularly against viruses that rely on host cell replication machinery.
a. Mechanism of Action
As a nucleotide analog, 5-IP-dUTP could potentially inhibit viral replication by competing with natural nucleotides during viral DNA synthesis. This mechanism has been observed with other deoxynucleotides, where incorporation leads to premature termination of viral DNA strands.
b. Synergistic Effects with Other Antivirals
Research indicates that combining nucleotide analogs like 5-IP-dUTP with existing antiviral agents may enhance therapeutic efficacy against certain viral pathogens .
Cancer Research
The antitumor properties of nucleotide analogs are well-documented, and this compound is no exception.
a. Mechanisms of Antitumor Activity
Nucleotide analogs can interfere with DNA synthesis in rapidly dividing cancer cells. By incorporating into DNA strands, they disrupt normal replication processes, leading to cell death or senescence.
| Compound | Cancer Type | Mechanism | Efficacy (%) |
|---|---|---|---|
| 5-Fluorouracil | Colorectal Cancer | Thymidylate synthase inhibitor | 30-50 |
| 5-IP-dUTP | Various | DNA synthesis inhibition | TBD |
b. Clinical Trials and Findings
Clinical studies have explored the efficacy of nucleotide analogs in patients with advanced cancers. For instance, compounds similar to 5-IP-dUTP have shown promising results in trials targeting colorectal and breast cancers .
相似化合物的比较
Key Observations :
- The bulky isopropyl group in 5-iPr-dUTP introduces steric hindrance, destabilizing Watson-Crick base pairing and promoting non-canonical DNA conformations like hairpins .
- Smaller substituents (e.g., methyl in dTTP) preserve DNA stability, whereas halogens (e.g., iodo in 5-Iodo-dUTP) alter base-pairing fidelity .
Biochemical and Functional Consequences
Incorporation Efficiency and Enzymatic Interactions
- 5-iPr-dUTP : Incorporated by DNA polymerases into synthetic DNA but impedes replication due to hairpin formation. Unlike dUTP, which is rapidly hydrolyzed by dUTPase, 5-iPr-dUTP’s modified structure may evade repair mechanisms, prolonging its destabilizing effects .
- 5-Iodo-dUTP: Competes with dTTP for incorporation, acting as a chain terminator in some contexts. It also inhibits ribonucleotide reductase (RNR) by mimicking dATP, reducing de novo dNTP synthesis .
- dUTP: Rapidly hydrolyzed by dUTPase to prevent misincorporation into DNA. Elevated dUTP/dTTP ratios lead to uracil misincorporation and genome instability .
Impact on DNA Structure and Function
- Hairpin Formation : Unique to 5-iPr-dUTP, this structural alteration disrupts processes like transcription factor binding and polymerase progression .
- Base Pairing : 5-Iodo-dUTP’s halogen substituent enhances van der Waals interactions, slightly stabilizing DNA but mismatching with adenine .
- Repair Avoidance : 5-iPr-dUTP’s isopropyl group may shield it from proofreading exonucleases, unlike dUTP, which is efficiently excised .
准备方法
Nucleoside Preparation: Introduction of the 5-Isopropyl Group
The foundational step in synthesizing 5-IpdUTP is the modification of the uridine base at the 5-position. A widely adopted strategy involves palladium-catalyzed cross-coupling reactions. For instance, 5-iodo-2'-deoxyuridine serves as a precursor for introducing alkyl groups via Sonogashira or Suzuki couplings. In one protocol, 5-iodo-2'-deoxyuridine undergoes reaction with isopropylzinc bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide, yielding 5-isopropyl-2'-deoxyuridine. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, achieving moderate to high yields (60–85%).
Protecting groups are critical during this stage. The 3'- and 5'-hydroxyl groups of the sugar moiety are often shielded with tert-butyldimethylsilyl (TBS) or 4,4′-dimethoxytrityl (DMTr) groups to prevent undesired side reactions. For example, in a protocol analogous to the synthesis of 5-vinyl-2'-deoxycytidine, the 3'-OH is protected with TBS, while the 5'-OH is masked with DMTr prior to iodination and subsequent coupling.
Phosphorylation to the Triphosphate Form
The conversion of 5-isopropyl-2'-deoxyuridine to its triphosphate derivative employs the Yoshikawa phosphorylation method, which utilizes phosphorus oxychloride (POCl₃) as the phosphorylating agent. Key steps include:
-
Monophosphorylation : The nucleoside reacts with POCl₃ in trimethyl phosphate (TMP) at subzero temperatures (-10°C to -15°C) to form the 5'-monophosphate intermediate.
-
Triphosphate Formation : The monophosphate is treated with tributylammonium pyrophosphate in DMF, followed by hydrolysis with aqueous triethylammonium bicarbonate (TEAB).
Optimization of reaction parameters is crucial. A study demonstrated that reducing the reaction temperature to -13°C and limiting POCl₃ to 1.5 equivalents minimized diphosphate byproduct formation (from 30% to <10%) while maintaining 5'-monophosphate yields above 70%. Post-reaction, the crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in TEAB buffer.
Analytical Characterization and Validation
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for verifying the structure of 5-IpdUTP. Key spectral data include:
-
¹H NMR (D₂O) : δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃), 2.35–2.60 (m, 2H, H2'), 3.85–4.10 (m, 3H, H3', H4', H5'), 6.15 (t, J = 6.5 Hz, 1H, H1'), 8.05 (s, 1H, H6).
-
³¹P NMR (D₂O) : δ -5.2 (d, α-P), -10.8 (d, γ-P), -21.3 (t, β-P).
-
ESI-MS : m/z 511.2 [M-H]⁻ (calculated for C₁₂H₂₁N₂O₁₄P₃: 510.22 g/mol).
Purity Assessment
RP-HPLC under ion-pairing conditions (e.g., 0.1 M TEAB, pH 7.0, with 5–25% acetonitrile) resolves 5-IpdUTP from residual nucleotides and byproducts. A representative chromatogram shows a single peak at 12.3 minutes with >95% purity. Enzymatic digestion with alkaline phosphatase confirms triphosphate integrity, as the treated sample exhibits a retention time shift corresponding to dephosphorylation.
Challenges and Optimization Strategies
Byproduct Mitigation
The primary challenge in triphosphate synthesis is the formation of diphosphate (5'-pp) and 3'-phosphate (3'-p) byproducts during phosphorylation. Kinetic studies reveal that extending reaction times beyond 10 minutes increases diphosphate yields from 15% to 30%. To address this, strict control of POCl₃ stoichiometry (1.0–1.5 equivalents) and reaction duration (<7 minutes) is recommended.
Scale-Up Considerations
Large-scale synthesis (>1 mmol) necessitates modified purification protocols. Precipitation with cold ethanol (-20°C) removes inorganic phosphates, while anion-exchange chromatography (DEAE Sephadex) separates triphosphates from mono- and diphosphates. Reported yields for multi-gram batches range from 40% to 55% .
常见问题
Q. What are the optimal synthetic routes for 5-Isopropyl-2'-deoxyuridine triphosphate, and how can purity be validated?
Methodological Answer: The synthesis typically involves phosphorylation of the nucleoside precursor. Key steps include:
- Phosphorylation: Use phosphorylating agents like phosphorus oxychloride (POCl₃) in anhydrous solvents (e.g., pyridine or DMF) under inert conditions to avoid hydrolysis of intermediates .
- Purification: Employ ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate the triphosphate form, followed by HPLC with UV detection (λ = 260–280 nm) for purity validation.
- Validation: Confirm structural integrity via ³¹P-NMR (peaks at δ −5 to −10 ppm for α, β, γ phosphates) and mass spectrometry (ESI-MS in negative ion mode) .
Q. Table 1: Comparison of Phosphorylating Agents
| Agent | Solvent | Temperature | Yield (%) | Common Byproducts |
|---|---|---|---|---|
| POCl₃ | Pyridine | 0–4°C | 60–75 | Phosphoric acid |
| PCl₅ | DMF | RT | 50–65 | HCl, phosphates |
Q. Which analytical techniques are suitable for quantifying this compound in complex biological matrices?
Methodological Answer:
- UHPLC-MS/MS: Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the compound (e.g., m/z 543 → 159 for the triphosphate moiety). Achieve attomole-level sensitivity with optimized collision energy .
- Capillary Electrophoresis (CE): Separate using a borate buffer (pH 9.2) and detect via UV at 265 nm. This method minimizes matrix interference in cellular lysates .
- Enzymatic Assays: Couple with polymerase elongation assays (e.g., using Klenow fragment) to quantify functional incorporation rates, correlating with concentration .
Advanced Research Questions
Q. How does the isopropyl modification affect enzymatic incorporation efficiency compared to natural dNTPs?
Methodological Answer:
- Kinetic Studies: Perform steady-state kinetics (e.g., , ) using DNA polymerases (e.g., Taq or Phi29). The bulky isopropyl group may reduce incorporation rates due to steric hindrance in the active site. Compare (polymerization rate) with natural dTTP using pre-steady-state stopped-flow assays .
- Structural Analysis: Use X-ray crystallography or cryo-EM to resolve polymerase-complex structures. The 5-isopropyl moiety may induce conformational changes in the O-helix or fingers domain, altering fidelity .
- Contradiction Resolution: If conflicting data arise (e.g., high incorporation in one polymerase but low in another), test thermophilic vs. mesophilic enzymes. Thermostable polymerases often tolerate bulkier analogs due to flexible active sites .
Q. What strategies resolve contradictions in biochemical activity data across different polymerase systems?
Methodological Answer:
- Systematic Controls: Include internal standards (e.g., ³²P-labeled dNTPs) in incorporation assays to normalize activity across experiments.
- Buffer Optimization: Vary Mg²⁺ concentration (1–10 mM) and pH (6.5–8.5). For example, low Mg²⁺ may enhance misincorporation of bulkier analogs in some systems .
- Meta-Analysis: Apply multivariate regression to published datasets. Variables like enzyme family (A vs. B), template sequence (e.g., homopolymeric vs. mixed), and assay temperature often explain discrepancies .
Q. Table 2: Troubleshooting Data Contradictions
| Issue | Likely Cause | Solution |
|---|---|---|
| Low incorporation in PCR | Steric hindrance | Use engineered polymerases (e.g., Deep Vent®) |
| High error rates in NGS | Mispairing during elongation | Adjust dNTP:analog ratio (≥10:1) |
Q. How can researchers validate the stability of this compound under physiological conditions?
Methodological Answer:
- Hydrolysis Assays: Incubate the compound in Tris buffer (pH 7.4, 37°C) and monitor degradation via ³¹P-NMR. The γ-phosphate is most labile, with half-life >24 hours indicating suitability for cell-based studies .
- Cellular Uptake Studies: Use radiolabeled analogs (³H or ³²P) in HeLa or HEK293 cells. Quantify intracellular retention via scintillation counting after 24-hour incubation .
Q. What computational approaches predict the impact of the isopropyl group on base-pairing fidelity?
Methodological Answer:
- MD Simulations: Model the analog in B-DNA duplexes using AMBER or CHARMM force fields. Analyze hydrogen bonding (e.g., with adenine vs. guanine) and stacking interactions over 100-ns trajectories .
- QM/MM Calculations: Compute energy barriers for tautomerization or wobble pairing. The isopropyl group may stabilize rare tautomers, increasing mismatch propensity .
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